8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride
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Description
The compound seems to be a derivative of aminomethyl group. In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
A set of four C-8-aminomethyl derivatives of quercetin has been synthesized by Mannich reaction. The synthesis was carried out using a simple procedure to give target compounds as hydrochlorides .
Molecular Structure Analysis
The molecular structure of aminomethyl compounds usually features tertiary amines. Often they are obtained by alkylation with Eschenmoser’s salt, a source of [CH 2 =N(CH 3) 2] + .
Chemical Reactions Analysis
Mannich reaction is a well-known one-step method for introducing an aminoalkyl moiety by electrophilic substitution. This reaction is often used for drug design and for the synthesis of pharmacologically important molecules .
Safety and Hazards
Future Directions
A set of four C-8-aminomethyl derivatives of quercetin has been synthesized and studied for oxidative hemolysis on mice erythrocytes. Derivatives with morpholinomethyl or thiomorpholinomethyl groups favorably differ from the original quercetin by the ability to protect cells from acute oxidative stress . This suggests potential future directions in the study and application of aminomethyl derivatives.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride involves the reaction of 2-aminobenzyl alcohol with phosgene to form 2-(chloromethyl)benzyl isocyanate, which is then reacted with 2-hydroxybenzonitrile to form the desired product.", "Starting Materials": [ "2-aminobenzyl alcohol", "phosgene", "2-hydroxybenzonitrile" ], "Reaction": [ "Step 1: React 2-aminobenzyl alcohol with phosgene to form 2-(chloromethyl)benzyl isocyanate.", "Step 2: React 2-(chloromethyl)benzyl isocyanate with 2-hydroxybenzonitrile to form 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one.", "Step 3: Convert the product to its hydrochloride salt by reacting with hydrochloric acid." ] } | |
CAS No. |
2567497-32-7 |
Molecular Formula |
C9H11ClN2O2 |
Molecular Weight |
214.6 |
Purity |
95 |
Origin of Product |
United States |
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